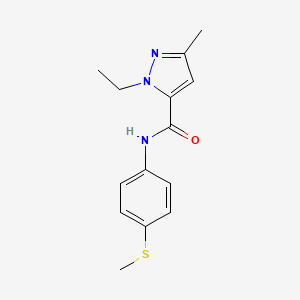

1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-ethyl-5-methyl-N-(4-methylsulfanylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-4-17-13(9-10(2)16-17)14(18)15-11-5-7-12(19-3)8-6-11/h5-9H,4H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLWKSBWYODOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the ethyl and methyl groups: Alkylation reactions are used to introduce the ethyl and methyl groups at the appropriate positions on the pyrazole ring.

Attachment of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative.

Introduction of the 4-(methylthio)phenyl group: This can be achieved through a substitution reaction using a suitable phenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide exhibits several biological activities, including:

- Anticancer Properties : Similar compounds have shown cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers. The mechanism of action often involves the inhibition of key enzymes that are crucial for tumor growth and proliferation .

- Anti-inflammatory Effects : Compounds within this class have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Activity : The compound has also demonstrated activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route includes:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the ethyl and methyl groups via alkylation processes.

- Functionalization of the phenyl group with the methylthio substituent through nucleophilic substitution reactions.

Mechanistically, the compound's biological activities are believed to stem from its ability to interact with specific biological targets such as enzymes or receptors involved in disease processes. For instance, enzyme inhibition studies suggest that it may interfere with metabolic pathways critical for cancer cell survival .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines. For example, a study demonstrated its effectiveness against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values indicating potent activity .

- Inflammation Models : In animal models of inflammation, derivatives of this compound have shown reduced edema and inflammatory markers, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound belongs to a broader class of pyrazole-5-carboxamides, which are widely explored in agrochemical and pharmaceutical research. Key structural analogs and their distinguishing features include:

Physicochemical Properties

- Lipophilicity: The methylthio group in the target compound increases lipophilicity (logP ~3.5–4.0, estimated) compared to Tolfenpyrad’s phenoxybenzyl group (logP ~5.0) . Razaxaban’s polar trifluoromethyl and imidazole groups reduce logP (~2.5–3.0), favoring aqueous solubility for systemic distribution .

- Metabolic Stability : Sulfur-containing groups (e.g., methylthio) may undergo oxidation to sulfoxides or sulfones, altering bioavailability. For instance, oxidation of the target compound’s methylthio group to methylsulfonyl (as in compound 15b, ) reduces insecticidal activity due to decreased membrane permeability .

Biological Activity

1-Ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthetic methodologies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring with various substituents that may influence its biological activity. The molecular formula is CHNOS.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promise in inhibiting the growth of various cancer cell lines.

In Vitro Studies

In vitro studies indicate that compounds with a similar pyrazole structure can effectively inhibit the proliferation of several cancer types, including:

- Lung Cancer

- Breast Cancer

- Colorectal Cancer

- Prostate Cancer

For instance, a study demonstrated that derivatives based on the pyrazole scaffold exhibited significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC values in the micromolar range .

Case Study Data

| Compound Name | Cell Line Tested | IC (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | 12.50 | |

| Similar Pyrazole Derivative | HepG2 | 3.79 | |

| Other Pyrazole Derivative | A549 | 26.00 |

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis.

Potential Pathways

- Inhibition of Kinases : Pyrazole derivatives have been reported to inhibit various kinases, which play crucial roles in cancer cell signaling pathways.

- Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Formation of the Pyrazole Ring : Reaction of hydrazine with a suitable diketone.

- Alkylation : Introduction of ethyl and methyl groups through alkylation reactions.

- Carboxamide Attachment : Reaction with carboxylic acid derivatives to form the carboxamide group.

- Substitution Reaction : Incorporation of the 4-(methylthio)phenyl group via nucleophilic substitution.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other pyrazole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Ethyl-3-methyl-N-phenyl-1H-pyrazole-5-carboxamide | Lacks methylthio group | Reduced anticancer activity |

| 1-Ethyl-3-methyl-N-(4-chlorophenyl)-1H-pyrazole-5-carboxamide | Contains chloro substituent | Different pharmacological profile |

Q & A

Q. What are the common synthetic routes for preparing pyrazole carboxamide derivatives like 1-ethyl-3-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide?

Methodological Answer: Synthesis typically involves multi-step processes, including:

- Condensation reactions between substituted pyrazole carboxylic acids and aryl amines under reflux with thionyl chloride (SOCl₂) to form acyl chlorides, followed by coupling with amines .

- Nucleophilic substitution for introducing functional groups (e.g., methylthio or ethoxy) using catalysts like triethylamine in dichloromethane .

- Microwave-assisted synthesis to enhance reaction efficiency for pyrazole derivatives .

Key Optimization Parameters:

Q. Table 1: Example Synthesis Protocols

| Step | Reagents/Conditions | Monitoring Method | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | Thionyl chloride, reflux (4 h) | TLC (Rf = 0.5) | 43% | |

| Coupling | Triethylamine, RT (20 h) | NMR (δ 7.2–8.1 ppm) | 60–75% |

Q. Which spectroscopic techniques are essential for characterizing pyrazole carboxamide derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assign protons (e.g., pyrazole ring H at δ 6.5–8.5 ppm) and carbons (amide C=O at ~165 ppm) .

- IR Spectroscopy : Confirm amide C=O stretches (~1680 cm⁻¹) and methylthio S–C (~680 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 433 for C₂₄H₂₁ClN₄O₂) .

- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., pyrazole-phenyl angle: 89.17°) .

Critical Considerations:

- Use deuterated solvents (e.g., CDCl₃) for NMR to avoid interference.

- Cross-validate purity via elemental analysis (C, H, N) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of pyrazole carboxamides?

Methodological Answer:

- Catalyst Screening : Test bases like K₂CO₃ or triethylamine for coupling efficiency .

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (DCM) solvents for solubility .

- Temperature Gradients : Use microwave irradiation (e.g., 100°C, 30 min) to accelerate reactions .

- pH Control : Adjust to ~7–8 to minimize side reactions during amide bond formation .

Case Study:

Microwave-assisted synthesis reduced reaction time from 24 h to 30 min for a related pyrazole derivative, increasing yield by 20% .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 10–100 μM range) .

- Target Validation : Use molecular docking (AutoDock Vina) to confirm binding affinities to receptors (e.g., COX-2 or CB1) .

- Assay Reproducibility : Compare results across cell lines (e.g., HEK293 vs. HeLa) or animal models .

Example:

A pyrazole carboxamide showed anti-inflammatory activity in murine models but not in vitro due to metabolic activation . Re-testing with liver microsomes resolved the discrepancy .

Q. How is molecular docking utilized to predict biological targets for pyrazole carboxamides?

Methodological Answer:

- Protein Preparation : Retrieve target structures (e.g., PDB ID: 1L2C for COX-2) and remove water/ligands .

- Ligand Preparation : Optimize the compound’s 3D structure (e.g., Gaussian09 for energy minimization) .

- Docking Simulations : Use AutoDock to calculate binding energies (ΔG) and hydrogen bonding interactions .

Key Findings:

A derivative with a methylthio group showed higher affinity for COX-2 (ΔG = -9.2 kcal/mol) than the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.